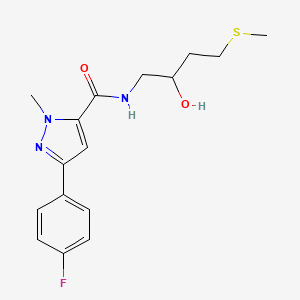![molecular formula C10H11N3S2 B2389596 5-[(2-フェニルエチル)チオ]-1,3,4-チアゾール-2-アミン CAS No. 72836-09-0](/img/structure/B2389596.png)
5-[(2-フェニルエチル)チオ]-1,3,4-チアゾール-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound with the CAS Number 72836-09-0 . It has a molecular weight of 238.36 . This compound is used in various scientific research applications, including drug discovery, material synthesis, and biological studies.
The country of origin is CN . Unfortunately, other specific physical and chemical properties were not found in the search results.
科学的研究の応用
抗腫瘍活性
研究によると、5-[(2-フェニルエチル)チオ]-1,3,4-チアゾール-2-アミンは抗腫瘍性を示します 。この化合物は癌細胞の増殖を阻害する可能性があり、新規抗癌剤開発のための候補物質となり得ます。
抗菌性
この化合物は、様々な病原体に対して抗菌活性を示すことが明らかになっています 。その作用機序の解明と効力の最適化により、新たな抗生物質の開発につながる可能性があります。
抗真菌の可能性
研究によると、5-[(2-フェニルエチル)チオ]-1,3,4-チアゾール-2-アミンは抗真菌性を有する可能性があります 。研究者は、真菌感染症に対するその有効性を調べています。
抗寄生虫薬としての応用
この化合物は、抗寄生虫薬としても有望視されています 。特定の寄生虫に対するその影響を調査することにより、治療上のブレークスルーにつながる可能性があります。
炭酸脱水酵素阻害
炭酸脱水酵素阻害剤は、緑内障などの疾患の治療に不可欠です。 当社の化合物など、一部の2-アミノ-1,3,4-チアゾールは、炭酸脱水酵素に対して阻害活性を示します .
糖尿病治療のためのα-グルコシダーゼ阻害
α-グルコシダーゼ阻害剤は、2型糖尿病の管理に役割を果たします。 一部の2-アミノ-1,3,4-チアゾールは、α-グルコシダーゼに対して阻害活性を示すことが明らかになっています .
作用機序
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of reactive sulfur atoms in its structure .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
実験室実験の利点と制限
The use of 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine in laboratory experiments has a number of advantages. In particular, it is highly stable and can be stored for long periods of time without degradation. In addition, 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine is also relatively inexpensive and can be synthesized in a variety of ways. However, it should be noted that 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine can be toxic in large doses and should be handled with care.
将来の方向性
There are a number of potential future directions for 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine research. In particular, further research into the mechanism of action of 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine on various enzymes and receptors could provide insight into the development of more effective drugs and therapies. In addition, further research into the biochemical and physiological effects of 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine could provide insight into the development of more effective treatments for various diseases. Finally, further research into the synthesis of 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine could lead to the development of more efficient and cost-effective methods of production.
合成法
5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine can be synthesized in a number of different ways. The most common method is the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with a phenylethyl halide in the presence of a base. This reaction is typically conducted in an inert atmosphere at room temperature. In addition, 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine can also be synthesized through the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with an alkyl halide in the presence of a base. This reaction is typically conducted in an inert atmosphere at elevated temperatures.
Safety and Hazards
特性
IUPAC Name |
5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c11-9-12-13-10(15-9)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDSLXXTERCPKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2389515.png)
![2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane](/img/structure/B2389516.png)
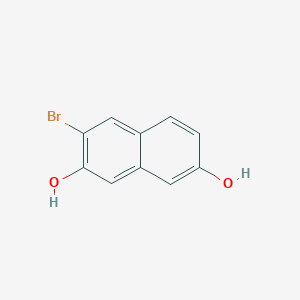
![4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2389521.png)
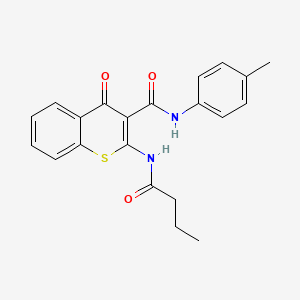
![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2389524.png)


![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2389527.png)
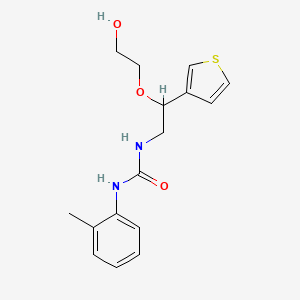
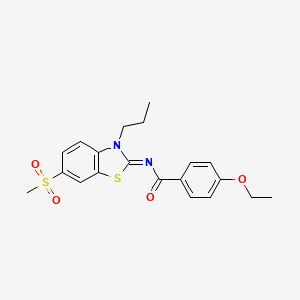
![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2389533.png)
